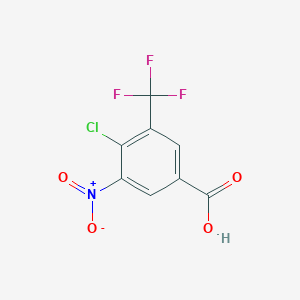

4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO4/c9-6-4(8(10,11)12)1-3(7(14)15)2-5(6)13(16)17/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHLEMNSBVDXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622767 | |

| Record name | 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350488-79-8 | |

| Record name | 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a key substituted aromatic carboxylic acid. Valued as a versatile building block in organic synthesis, its unique substitution pattern—featuring chloro, nitro, and trifluoromethyl groups—imparts specific reactivity and properties that are leveraged in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This guide will cover its core identification, physicochemical properties, synthesis and purification, analytical characterization, and critical safety protocols.

Compound Identification and Core Properties

Precise identification is the foundation of all chemical research and development. This compound is classified as a fluorinated, chlorinated, and nitro-containing benzene compound.[1]

Definitive Identification:

Molecular and Physicochemical Data:

A summary of the key quantitative data for this compound is presented below. These properties are crucial for designing experimental conditions, from reaction setup to purification and formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₃NO₄ | [3][5] |

| Molecular Weight | 269.56 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Purity (Typical) | ≥96-97% | [3][4] |

| XLogP3 | 2.8 | [2] |

| InChI Key | QMHLEMNSBVDXQD-UHFFFAOYSA-N | [2][3] |

Synthesis and Purification Strategies

The synthesis of substituted benzoic acids like this one typically involves multi-step pathways, often starting from more common precursors. A prevalent strategy involves the nitration of a suitably substituted chlorobenzoic acid or the oxidation of a corresponding toluene derivative.

Conceptual Synthesis Workflow

The diagram below illustrates a common synthetic approach: the nitration of a para-chlorinated benzoic acid precursor. The choice of a strong acid catalyst is critical for generating the electrophilic nitronium ion (NO₂⁺) required for aromatic substitution.

Caption: Generalized workflow for the synthesis of a nitro-chlorobenzoic acid.

Field-Proven Synthesis Protocol (Example)

While a specific, validated synthesis for the trifluoromethylated target was not detailed in the search results, a well-established method for the analogous compound, 4-chloro-3-nitrobenzoic acid, provides a robust framework.[6] This protocol highlights the core principles applicable to such syntheses.

Objective: To synthesize 4-chloro-3-nitrobenzoic acid via nitration of p-chlorobenzoic acid.

Causality: The use of a mixed acid (concentrated nitric and sulfuric acids) is standard for nitration. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is the active agent that attacks the electron-rich benzene ring. The reaction temperature is controlled to prevent over-nitration and side-product formation.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, carefully add p-chlorobenzoic acid to a suitable solvent, such as dichloromethane.[6]

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the solution of p-chlorobenzoic acid while maintaining the reaction at its boiling point.[6] The progress should be monitored by a self-validating method like Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), the mixture is poured into ice water to precipitate the crude product.[6] This step quenches the reaction and leverages the product's low solubility in cold water.

-

Purification: The crude solid is collected by filtration. For enhanced purity, recrystallization is performed. The crude product is dissolved in a minimal amount of hot ethanol, treated with activated carbon to remove colored impurities, filtered, and then reprecipitated by adding distilled water and cooling.[6]

-

Drying: The purified crystals are dried under vacuum to yield the final product. The yield for this non-trifluoromethylated analogue is reported to be above 97%.[6]

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is a non-negotiable step in any research or development workflow. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Standard Analytical Workflow

The following diagram outlines a logical sequence for the analytical validation of a newly synthesized batch of this compound.

Caption: A standard workflow for the analytical characterization of a chemical compound.

Key Analytical Techniques and Expected Results

-

Nuclear Magnetic Resonance (NMR): For a related precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, ¹H NMR spectroscopy in DMSO-d₆ showed characteristic signals at δ = 8.70 and 8.40 ppm, both appearing as doublets.[7] ¹³C NMR would be expected to show eight distinct signals corresponding to the carbon atoms in the molecule, including the characteristic quartet for the CF₃ carbon due to C-F coupling.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the compound (268.9702 Da) and its characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).[2]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for purity analysis. A typical method would use a C18 column with a mobile phase consisting of an acetonitrile and water mixture, often with an acid modifier like phosphoric or formic acid to ensure the carboxylic acid is in its protonated state for good peak shape.[8] A pure sample should yield a single major peak.

-

Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups. For a similar compound, characteristic stretches include those for C-H (around 3097 cm⁻¹), O-H from the carboxylic acid (broad, around 2865 cm⁻¹), and a strong C=O carbonyl stretch (around 1702 cm⁻¹).[7]

Safety, Handling, and Storage

Given the presence of nitro and chloro functional groups, proper handling is imperative to ensure laboratory safety. The information provided is a synthesis of data from various safety data sheets (SDS) and should be treated as a guide, with the user always referring to the specific SDS provided by their supplier.

Hazard Identification: While a specific GHS classification for this exact molecule is not consistently available, related compounds like 4-chloro-3-nitrobenzoic acid are classified with the following hazards:

-

May be harmful if swallowed.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[11]

-

Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use) and wear protective, impervious clothing.[11]

-

Respiratory Protection: Use only in a well-ventilated area or under a fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[11]

Handling and Storage:

-

Handling: Avoid formation of dust and aerosols.[11] Wash hands and any exposed skin thoroughly after handling.[9] Use non-sparking tools and prevent fire caused by electrostatic discharge.[11]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9][11] Keep away from incompatible materials and foodstuff containers.[11]

First Aid Measures:

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[11]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[11]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, also under the eyelids.[9][11]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[11]

References

- 1. 350488-79-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C8H3ClF3NO4 | CID 22137841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. This compound CAS#: 350488-79-8 [amp.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | SIELC Technologies [sielc.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Molecular Structure of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

This guide offers a comprehensive technical overview of 4-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a key chemical intermediate in the development of advanced therapeutics. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, and spectroscopic profile, providing insights grounded in established scientific principles and experimental data.

Introduction: A Molecule of Therapeutic Importance

This compound, with CAS Number 350488-79-8, is a polysubstituted aromatic carboxylic acid. Its strategic importance lies in its role as a critical precursor in the synthesis of novel antitubercular agents, most notably the benzothiazinone class of compounds which includes clinical trial candidates like BTZ043 and PBTZ169 (macozinone).[1][2] The unique arrangement of electron-withdrawing groups on the benzoic acid scaffold imparts specific reactivity and conformational properties that are essential for its utility in multi-step organic synthesis. Understanding the precise molecular architecture and spectroscopic fingerprint of this compound is paramount for process optimization, quality control, and the rational design of new chemical entities.

Molecular and Crystal Structure: A Study in Steric and Electronic Effects

The molecular structure of this compound is characterized by a benzene ring substituted with a carboxyl group, a chlorine atom, a nitro group, and a trifluoromethyl group. The IUPAC name for this compound is this compound.[3]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 350488-79-8 | [3][4] |

| Molecular Formula | C₈H₃ClF₃NO₄ | [3][4] |

| Molecular Weight | 269.56 g/mol | [3] |

| Appearance | Solid | [4] |

The spatial arrangement of these substituents is heavily influenced by steric hindrance and electronic effects, leading to a non-planar conformation. X-ray crystallographic studies have provided definitive insights into its three-dimensional structure.[1]

A significant feature of the molecular geometry is the pronounced out-of-plane twisting of the substituent groups relative to the benzene ring. The carboxyl group is twisted out of the mean plane of the benzene ring by approximately 22.9°.[1] Even more striking is the orientation of the nitro group, which is nearly perpendicular to the benzene ring, with a tilt angle of about 85.38°.[1] This significant rotation is a direct consequence of the steric pressure exerted by the adjacent bulky chlorine and trifluoromethyl groups.

In the solid state, molecules of this compound form centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two molecules.[1] This is a common supramolecular feature for carboxylic acids.

References

- 1. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. This compound | C8H3ClF3NO4 | CID 22137841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [cymitquimica.com]

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

This guide provides a comprehensive overview of the safe handling, reactivity, and disposal of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who work with this and structurally similar compounds. The information herein is synthesized from authoritative safety and literature sources to ensure a high degree of technical accuracy and practical utility.

Compound Identification and Properties

This compound is a poly-substituted aromatic carboxylic acid. The presence of electron-withdrawing chloro, nitro, and trifluoromethyl groups on the benzene ring significantly influences its chemical reactivity and physiological properties.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided in the table below. These properties are essential for understanding the compound's behavior in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 350488-79-8 | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₃ClF₃NO₄ | --INVALID-LINK--[2] |

| Molecular Weight | 269.56 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[2] |

| Solubility | A related compound, 4-Chloro-3-nitrobenzoic acid, is soluble in methanol, ethanol, and ether, and very slightly soluble in water. | --INVALID-LINK--[3] |

Hazard Identification and Toxicological Profile

Substituted nitroaromatic compounds are recognized for their potential toxicity. The combination of a nitro group, a chlorine atom, and a trifluoromethyl group on a benzoic acid scaffold warrants a cautious approach.

GHS Hazard Classification

While a specific GHS classification for this exact compound is not universally established, based on data for structurally similar compounds such as 4-chloro-3-nitrobenzoic acid, the following hazards are anticipated:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Mechanistic Toxicology (Inferred)

The toxicological properties of this compound can be inferred from the behavior of its constituent functional groups.

-

Nitroaromatic Compounds: These compounds are known to be electrophilic and can participate in redox cycling, potentially leading to oxidative stress within cells. Some nitroaromatics are recognized as structural alerts for mutagenicity and carcinogenicity.[1]

-

Chlorinated Aromatic Compounds: These are often persistent in the environment and can be toxic. Their mechanism of toxicity can involve binding to the aryl hydrocarbon receptor, leading to altered gene expression.[4][5][6]

-

Trifluoromethylated Compounds: The trifluoromethyl group is highly lipophilic and can enhance the penetration of the molecule through biological membranes, potentially increasing its bioavailability and interaction with intracellular targets.

In vitro studies on other substituted nitrobenzoic acids have demonstrated selective cytotoxicity against cancer cell lines, suggesting that these compounds can interfere with fundamental cellular processes.[1][7][8][9] The presence of the nitro group is often crucial for the biological activity of these compounds.[8]

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safety protocols is mandatory when handling this compound. The following diagram outlines the necessary control measures.

Caption: Core safety controls for handling this compound.

Detailed PPE Specifications

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: If working with the solid in a way that may generate dust, use a NIOSH-approved respirator with a particulate filter.

Reactivity Profile and Incompatibilities

The reactivity of this molecule is dominated by the electron-withdrawing nature of its substituents, which makes the aromatic ring susceptible to nucleophilic attack and influences the acidity of the carboxylic acid group.

Incompatible Materials

-

Strong Bases (e.g., Sodium Hydroxide): The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom can be displaced by a nucleophile like a hydroxide ion, especially at elevated temperatures.[10][11][12] This reaction is exothermic and can lead to the formation of a substituted phenol. Polynitro aromatic compounds can form colored Meisenheimer complexes with strong bases.[13]

-

Strong Oxidizing Agents (e.g., Potassium Permanganate): While the aromatic ring itself is somewhat deactivated to oxidation due to the electron-withdrawing groups, the benzoic acid moiety can potentially be oxidized under harsh conditions, leading to decomposition. Reactions of permanganate with organic compounds can be highly exothermic.[14][15][16]

-

Strong Reducing Agents: The nitro group can be reduced to an amino group. While this is a common synthetic transformation, it can be highly exothermic and should be performed under controlled conditions.

Thermal Stability and Decomposition

Studies on nitrobenzoic acid isomers indicate that they can decompose exothermically at elevated temperatures.[7][8][9][17] The decomposition of 2-nitrobenzoic acid is a single n-order reaction with an average activation energy of 131.31 kJ/mol.[8] It is recommended that storage temperatures for nitrobenzoic acids do not exceed 165°C.[7] Thermal decomposition can release toxic fumes, including oxides of nitrogen, carbon monoxide, carbon dioxide, and hydrogen chloride.

Experimental Protocols

Adherence to detailed and validated protocols is crucial for both safety and experimental success.

Protocol for Quenching a Reaction Mixture

This protocol is a general guideline for quenching reactions where this compound is a reactant or product.

-

Cooling: Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), cool the reaction vessel to 0°C using an ice-water bath. This is critical to manage the exotherm of quenching.

-

Slow Addition: Slowly and carefully add the reaction mixture to a separate beaker containing crushed ice or a mixture of ice and water (5-10 times the volume of the reaction mixture) with vigorous stirring.[17]

-

Precipitation and Isolation: If the product is a solid and precipitates upon quenching, it can be collected by vacuum filtration.

-

Washing: Wash the collected solid with cold water until the filtrate is neutral to pH paper. This removes residual acids.[17]

-

Extraction (if no precipitate forms): If the product is an oil or remains in solution, transfer the quenched mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[17]

-

Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic components.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

Caption: Workflow for quenching a reaction containing this compound.

Scale-Up Considerations

Scaling up reactions involving this compound introduces significant safety challenges.

-

Incremental Scaling: Never scale up a reaction by more than a factor of three from the previous run.

-

Temperature Control: Heat transfer becomes less efficient at larger scales. Monitor the internal reaction temperature closely and ensure adequate cooling capacity. A runaway reaction is a significant risk with exothermic processes involving nitro compounds.

-

Reagent Addition: The rate of addition of reagents can have a much greater impact on the reaction profile at a larger scale. Use an addition funnel or syringe pump for controlled addition.

-

Stirring: Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized hot spots.

Accidental Release and First Aid

Prompt and appropriate action is essential in the event of an accidental release or exposure.

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wearing appropriate PPE, prevent further spillage.

-

Clean-up: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention.

Disposal and Environmental Considerations

Chlorinated nitroaromatic compounds are known to be persistent environmental pollutants. [As such, proper disposal is a critical responsibility.

Waste Collection

-

All waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[3][10]

-

Do not mix this waste with incompatible materials.

Laboratory-Scale Neutralization (for acidic waste streams)

For small quantities of acidic waste solutions containing this compound, a careful neutralization can be performed before collection.

-

PPE: Wear full PPE as described in Section 3.

-

Cooling: Place the container of acidic waste in an ice bath.

-

Slow Neutralization: While stirring, slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the waste. Monitor the pH. Be aware of potential gas evolution (CO₂).

-

Final pH: Adjust the pH to be between 6 and 8.

-

Collection: Transfer the neutralized waste to the appropriate hazardous waste container.

Note: This procedure is for the neutralization of acidity and does not degrade the chlorinated nitroaromatic structure. The neutralized waste must still be disposed of as hazardous chemical waste.

References

- 1. This compound | C8H3ClF3NO4 | CID 22137841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. sdichem.com [sdichem.com]

- 4. scielo.br [scielo.br]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oxidation of antibiotics during water treatment with potassium permanganate: reaction pathways and deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of the permanganate oxidation of unsaturated compounds. Part VI. Kinetic investigation of the oxidation of methylmaleic acid, methylfumaric acid, and dimethylmaleic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD – ScienceOpen [scienceopen.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid in Organic Solvents

Foreword

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and synthesis. This guide provides an in-depth technical exploration of the solubility of this compound, a key intermediate in the synthesis of various high-value molecules. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide will leverage data from structurally similar compounds, theoretical models, and established experimental protocols to provide a robust framework for understanding and predicting its solubility in organic solvents.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound is a complex molecule with multiple functional groups that influence its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₃NO₄ | --INVALID-LINK-- |

| Molecular Weight | 269.56 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 350488-79-8 | --INVALID-LINK-- |

| Calculated XLogP3 | 2.8 | --INVALID-LINK-- |

| Boiling Point | 349.035 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.693 g/cm³ | --INVALID-LINK-- |

The presence of a carboxylic acid group suggests the potential for hydrogen bonding, which would favor solubility in protic solvents. Conversely, the trifluoromethyl group is known to increase lipophilicity, potentially enhancing solubility in non-polar organic solvents.[1] The nitro group and chlorine atom further contribute to the molecule's polarity and electronic profile.

Solubility in Organic Solvents: A Comparative Analysis

The addition of a trifluoromethyl group to the benzoic acid backbone is expected to significantly influence its solubility profile. The trifluoromethyl group is a strong electron-withdrawing group and increases the lipophilicity of a molecule.[1] Therefore, it is reasonable to predict that this compound will exhibit enhanced solubility in less polar and non-polar organic solvents compared to its non-trifluoromethylated counterpart.

Theoretical Framework for Solubility Prediction

Predicting the solubility of a compound is a key challenge in chemical and pharmaceutical development. Several thermodynamic models can be employed to estimate solubility.

The Abraham Solvation Parameter Model

A powerful tool for understanding and predicting solubility is the Abraham solvation parameter model. This model describes the partitioning of a solute between two phases and can be used to correlate the solubility of a compound in various solvents. The model is based on a linear free energy relationship that quantifies the different types of interactions between the solute and the solvent.

The Abraham model has been successfully applied to describe the experimental solubility data of substituted benzoic acids, including 4-chloro-3-nitrobenzoic acid, in various organic solvents.[3] The model's equations incorporate solute descriptors that account for properties like hydrogen bond acidity and basicity, polarizability, and molecular volume, along with complementary solvent parameters.

Caption: Key solute and solvent parameters in the Abraham model.

Experimental Determination of Solubility

To obtain precise solubility data for this compound, experimental determination is essential. The following are standard protocols for this purpose.

Equilibrium Solubility (Shake-Flask) Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a solvent.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a fine-porosity filter is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for the shake-flask solubility determination method.

Gravimetric Method

This method is straightforward and relies on the accurate weighing of the dissolved solute after solvent evaporation.

Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution and separate the liquid phase as described in the shake-flask method.

-

Solvent Evaporation: Accurately weigh a portion of the clear supernatant into a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood until a constant weight of the dried solid is achieved.

-

Calculation: The solubility is calculated from the mass of the solid residue and the initial mass or volume of the solution.

Factors Influencing Solubility

Several factors can significantly impact the .

-

Solvent Polarity: The principle of "like dissolves like" is a useful starting point. Given the polar functional groups and the non-polar trifluoromethyl group, a range of solvents with varying polarities should be investigated.

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

pH (in protic solvents): In protic solvents, particularly those with some water content, the pH can influence the ionization state of the carboxylic acid group, thereby affecting solubility.

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the is currently lacking, this guide provides a robust framework for understanding and approaching this critical parameter. By leveraging data from structural analogues, applying theoretical models like the Abraham solvation parameter model, and employing standardized experimental protocols, researchers can effectively determine and predict the solubility of this important compound.

Future work should focus on the systematic experimental determination of the solubility of this compound in a diverse set of organic solvents at various temperatures. This data would be invaluable for optimizing synthetic routes and developing robust formulations in the pharmaceutical and chemical industries.

References

A Technical Guide to 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid: Sourcing, Synthesis, and Applications in Drug Discovery

Introduction

4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and a chlorine atom, imparts specific electronic and steric properties that make it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the realm of drug discovery. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this versatile compound, tailored for researchers, scientists, and professionals in drug development.

The strategic placement of the electron-withdrawing trifluoromethyl and nitro groups, combined with the chloro substituent, significantly influences the reactivity of the benzoic acid core. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This makes this compound a sought-after starting material for the development of novel therapeutics.

Physicochemical Properties and Spectral Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 350488-79-8 | PubChem[1] |

| Molecular Formula | C₈H₃ClF₃NO₄ | PubChem[1] |

| Molecular Weight | 269.56 g/mol | PubChem[1] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Data not consistently available; reported as a solid at room temperature. | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetone. |

Spectral Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the strong electron-withdrawing effects of the nitro, chloro, and trifluoromethyl groups, likely pushing the signals downfield.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carboxylic acid carbon, the trifluoromethyl carbon (with C-F coupling), and the six aromatic carbons, each with unique chemical shifts due to the diverse electronic environment created by the substituents.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid, the N-O stretching of the nitro group, and the C-F stretching of the trifluoromethyl group. The O-H stretch of the carboxylic acid will also be present as a broad band. A vapor phase IR spectrum is available on PubChem for reference.[1]

Commercial Availability and Procurement

This compound is available from a range of commercial suppliers specializing in fine chemicals and building blocks for research and development. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's quality control documentation.

Table of Commercial Suppliers:

| Supplier | Purity | Available Quantities |

| BLDpharm | ≥95% | Gram to multi-gram scale |

| CymitQuimica | 97% | 100mg to 25g |

| Huateng Pharma | 96% | Inquire for details |

| Toronto Research Chemicals (via Biomall) | Inquire for details | 50mg |

This list is not exhaustive, and availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves a multi-step process, starting from a readily available precursor. A logical synthetic route is the nitration of a suitably substituted benzoic acid or a precursor that can be subsequently converted to the carboxylic acid.

A plausible synthetic pathway involves the nitration of 4-chloro-3-(trifluoromethyl)benzoic acid. The directing effects of the existing substituents (chloro and trifluoromethyl) are crucial in determining the position of the incoming nitro group. Both the chloro and the trifluoromethyl groups are ortho, para-directing, but the trifluoromethyl group is deactivating. The position meta to the trifluoromethyl group and ortho to the chloro group is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the trifluoromethyl group and meta to the chloro group, which is the desired C3 position.

Conceptual Synthesis Workflow:

Caption: A plausible multi-step synthesis of this compound.

Experimental Protocol (Adapted from related procedures):

Step 1: Nitration of 4-chloro-3-(trifluoromethyl)benzoic acid

-

To a stirred solution of 4-chloro-3-(trifluoromethyl)benzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water and dried.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validating System for Protocol: The progress of the nitration can be monitored by taking small aliquots of the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product. The final product's identity and purity can be confirmed by melting point determination, NMR, and IR spectroscopy, comparing the obtained data with expected values.

Applications in Drug Discovery and Medicinal Chemistry

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of novel antitubercular agents. Specifically, it is a precursor to a class of compounds known as benzothiazinones, which have shown potent activity against Mycobacterium tuberculosis.

Beyond tuberculosis, the unique structural motifs of this compound make it a valuable building block for exploring other therapeutic areas. The trifluoromethyl group is known to enhance the pharmacological properties of molecules, and its presence in this benzoic acid derivative opens up possibilities in various drug discovery programs.[2] For instance, trifluoromethyl-substituted pyrazole derivatives have demonstrated potent activity against Gram-positive bacteria.[2]

The introduction of fluorine-containing groups, such as the trifluoromethyl group, is a common strategy in the development of antiviral drugs to improve their biological activity and metabolic stability.[1] While specific antiviral applications of this compound are not extensively documented, its potential as a scaffold for the synthesis of novel antiviral agents is an active area of research.

Logical Relationship of Compound to Application:

References

A Technical Guide to the Purity Standards of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive framework for establishing and verifying the purity of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS No. 350488-79-8), a critical intermediate in pharmaceutical synthesis.[1][2] The quality of this intermediate directly influences the impurity profile, reproducibility, and safety of the final Active Pharmaceutical Ingredient (API).[3][4] This document outlines a multi-faceted analytical approach grounded in internationally recognized principles, such as those described in ICH guidelines, to ensure that each batch meets stringent quality criteria.[3][5][6] We will explore the causality behind the selection of analytical techniques, provide detailed experimental protocols, and discuss the importance of a self-validating system for quality control.

Introduction: The Critical Role of Intermediate Purity

This compound is a substituted benzoic acid derivative. Its molecular structure, featuring a carboxylic acid, a nitro group, a chloro group, and a trifluoromethyl group, makes it a versatile building block in organic synthesis.

-

Chemical Structure:

The purity of this intermediate is paramount. Any impurities—be they residual starting materials, byproducts, or degradation products—can have cascading effects on downstream reactions, potentially compromising the efficacy, safety, and stability of the final API.[4] Therefore, a robust and well-validated quality control strategy is not merely a procedural step but a fundamental requirement for successful drug development.[4][7][8]

Foundational Purity Assessment: A Multi-Technique Approach

No single analytical method can provide a complete purity profile. A scientifically sound assessment relies on the orthogonal application of multiple techniques, each providing a unique piece of the quality puzzle. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, a principle central to validation.[9][10]

The relationship between these core techniques is illustrated below.

Caption: Interrelation of analytical techniques for comprehensive purity analysis.

Chromatographic Purity: The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity (assay) and quantifying related substances for non-volatile compounds like benzoic acid derivatives.[4][11][12][13] Its strength lies in its ability to separate the main component from closely related impurities.

Why Reversed-Phase HPLC?

Reversed-phase HPLC (RP-HPLC) is the preferred mode of separation for this molecule. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The analyte, being moderately polar, will have a good affinity for both phases, allowing for excellent separation from more polar or less polar impurities by adjusting the mobile phase composition.

Step-by-Step HPLC Method Protocol

This protocol provides a starting point for method development and validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[14]

-

Instrumentation:

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of acidified water (e.g., 0.1% Phosphoric Acid or Formic Acid in water) and Acetonitrile. Using formic acid is necessary for mass spectrometry compatibility.[17]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Solvent (Diluent): A 50:50 (v/v) mixture of Acetonitrile and Water is a common starting point.

-

Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of diluent to achieve a concentration of 100 µg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same target concentration as the standard.

-

-

Analysis and Calculation:

-

Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (e.g., %RSD of peak area < 2.0%).

-

Inject the sample solution.

-

Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

| Parameter | Typical Specification | Rationale |

| Appearance | White to Off-White Solid | A visual check for gross contamination or degradation. |

| Purity (by HPLC) | ≥ 98.0% | Ensures the compound is suitable for subsequent synthetic steps.[4] |

| Individual Impurity | ≤ 0.5% | Controls specific known and unknown impurities. |

| Total Impurities | ≤ 2.0% | Limits the overall level of extraneous material. |

| Water Content (KF) | ≤ 0.5% | Excess moisture can interfere with reactions or affect stability.[4] |

| Melting Point | Literature-Conformant | A narrow melting range indicates high purity; impurities typically depress and broaden the range.[11] |

Structural Confirmation and Identification

While HPLC quantifies purity, spectroscopic methods are essential to confirm the chemical identity of the main peak and to identify impurities.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide an unambiguous fingerprint of the molecule.

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[18] When coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of unknown impurity peaks, which is the first step in their structural elucidation.

-

Infrared (IR) Spectroscopy: IR provides information about the functional groups present (e.g., C=O of the carboxylic acid, N-O of the nitro group), serving as a quick identity check.

Impurity Profiling: Understanding the "What" and "How"

A comprehensive purity assessment requires an understanding of potential impurities that could arise during synthesis. The synthesis of a related compound, 4-chloro-3-nitro-5-sulfamoylbenzoic acid, starts from 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid, indicating that precursors may involve nitration of a substituted chlorobenzoic acid derivative.[19] Similarly, syntheses of related benzamides involve nitrating a precursor like 2-chloro-5-(trifluoromethyl)benzonitrile.[20][21]

Based on these general pathways, potential impurities could include:

-

Starting Materials: Unreacted precursors.

-

Regioisomers: Isomers formed during the nitration step.

-

By-products: Compounds formed from side reactions.

-

Degradation Products: Impurities formed during storage or processing.

The workflow for establishing purity standards must be a self-validating, cyclical process.

Caption: A self-validating workflow for quality control and continuous improvement.

Conclusion

The purity of this compound is a critical quality attribute that underpins the successful development of safe and effective pharmaceuticals. Establishing robust purity standards requires a holistic approach that combines orthogonal analytical techniques, a thorough understanding of potential impurities, and adherence to rigorous validation principles as outlined by frameworks like ICH.[3] This guide serves as a foundational document for researchers and drug development professionals to design and implement a scientifically sound quality control strategy, ensuring batch-to-batch consistency and regulatory compliance.[3][7]

References

- 1. This compound | C8H3ClF3NO4 | CID 22137841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. ICH Official web site : ICH [ich.org]

- 7. tianmingpharm.com [tianmingpharm.com]

- 8. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. fda.gov [fda.gov]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]

- 15. fsis.usda.gov [fsis.usda.gov]

- 16. thaiscience.info [thaiscience.info]

- 17. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | SIELC Technologies [sielc.com]

- 18. synthinkchemicals.com [synthinkchemicals.com]

- 19. prepchem.com [prepchem.com]

- 20. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Trifluoromethyl Group in Modern Drug Discovery: A Technical Guide to Unlocking Enhanced Biological Activity

For researchers, scientists, and professionals navigating the complex landscape of drug development, the strategic incorporation of the trifluoromethyl (CF₃) group represents a powerful tool to enhance the biological activity, metabolic stability, and overall therapeutic potential of candidate compounds. This in-depth technical guide provides a comprehensive overview of the core principles, experimental validation, and practical considerations for leveraging the unique properties of trifluoromethyl-containing molecules. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear framework for the rational design and evaluation of these promising therapeutic agents.

The Physicochemical Powerhouse: Why the Trifluoromethyl Group Commands Attention

The trifluoromethyl group's profound impact on a molecule's biological activity stems from its unique combination of electronic and steric properties. Understanding these foundational characteristics is paramount to its effective application in drug design.

A Potent Electron-Withdrawing Group: The three highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect, significantly influencing the electronic properties of the parent molecule.[1] This can alter the pKa of nearby functional groups, impacting ionization at physiological pH and, consequently, receptor-ligand interactions and solubility.

Lipophilicity Enhancement for Improved Permeability: The CF₃ group is notably lipophilic, a property quantified by a positive Hansch-Fujita π constant of approximately +0.88.[2] This increased lipid solubility can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.[3][4] For instance, the inclusion of a trifluoromethyl group in the structure of fluoxetine (Prozac) significantly improved its lipophilicity and brain penetration.[2]

Metabolic Stability through a Strong C-F Bond: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2] This inherent strength renders the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug degradation.[5][6] By replacing a metabolically labile methyl group with a trifluoromethyl group, medicinal chemists can effectively block this metabolic pathway, leading to a longer drug half-life and improved bioavailability.[2][6]

Bioisosterism: A Strategic Replacement: The trifluoromethyl group is often employed as a bioisostere for other chemical moieties, such as the methyl, chloro, or even the nitro group.[2][7] Its steric bulk is comparable to an isopropyl group.[5] This strategic substitution allows for the fine-tuning of a compound's size, shape, and electronic profile to optimize its fit within a biological target's binding pocket, potentially leading to enhanced potency and selectivity.[8]

A Roadmap for Development: A Tailored Workflow for Trifluoromethylated Drug Candidates

The journey from a promising trifluoromethyl-containing compound to a viable drug candidate requires a systematic and rigorous evaluation process. The following workflow outlines the key stages and experimental considerations.

Caption: A streamlined workflow for the development of trifluoromethyl-containing drug candidates.

Quantifying the Impact: The Trifluoromethyl Advantage in Numbers

The strategic incorporation of a trifluoromethyl group often leads to quantifiable improvements in a compound's pharmacological profile. The following table provides a comparative summary of key parameters for hypothetical analogous compounds with and without a trifluoromethyl group.

| Parameter | Compound without CF₃ (e.g., -CH₃) | Compound with CF₃ | Rationale for Improvement |

| Potency (IC₅₀/EC₅₀) | Higher (less potent) | Lower (more potent) | Enhanced binding affinity due to favorable electronic and hydrophobic interactions within the target's active site.[8] |

| Metabolic Half-life (t½) | Shorter | Longer | Increased resistance to oxidative metabolism by blocking a common site of enzymatic attack.[2][6] |

| Lipophilicity (logP) | Lower | Higher | The inherent lipophilic nature of the trifluoromethyl group enhances membrane permeability.[2] |

| Blood-Brain Barrier Permeability | Lower | Higher | Increased lipophilicity facilitates passage across the blood-brain barrier for CNS-acting drugs.[3] |

| Selectivity | Lower | Higher | The unique steric and electronic properties of the CF₃ group can lead to more specific interactions with the intended target over off-targets.[8] |

Core Experimental Protocols: A Practical Guide to Evaluation

The following section provides detailed, step-by-step methodologies for key in vitro assays crucial for characterizing the biological activity and pharmacokinetic properties of trifluoromethyl-containing compounds.

Assessing Metabolic Stability: The In Vitro Microsomal Stability Assay

Causality: This assay is fundamental for evaluating the intrinsic metabolic stability of a compound. For trifluoromethylated molecules, it directly assesses their resistance to metabolism by cytochrome P450 enzymes, a key advantage conferred by the robust C-F bond.

Experimental Workflow:

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the trifluoromethyl-containing test compound (e.g., 10 mM in DMSO).

-

Thaw liver microsomes (human, rat, or other species of interest) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution.

-

Add the test compound to the wells at a final concentration of typically 1 µM.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling and Reaction Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The half-life (t½) is calculated from the slope of the linear regression.

-

Intrinsic clearance (CLint) can then be determined from the half-life.

-

Determining Cytotoxicity: The CellTiter-Blue® Cell Viability Assay

Causality: This assay provides a measure of a compound's general toxicity to living cells. It is a crucial early-stage screen to identify compounds that may have non-specific cytotoxic effects, which is important for distinguishing targeted biological activity from general toxicity.

Step-by-Step Protocol:

-

Cell Seeding:

-

Plate cells in a 96-well plate at a predetermined density in complete culture medium and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the trifluoromethyl-containing test compound in culture medium.

-

Remove the medium from the cells and add the compound dilutions. Include vehicle-only controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

Add 20 µL of CellTiter-Blue® Reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

-

Assessing Cardiac Safety: The hERG Inhibition Assay

Causality: Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. This assay is a critical safety screen mandated by regulatory agencies to de-risk compounds early in development. The lipophilic nature of many trifluoromethylated compounds can sometimes contribute to off-target effects like hERG inhibition, making this a necessary evaluation.

Step-by-Step Protocol (Automated Patch Clamp):

-

Cell Preparation:

-

Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Harvest and prepare a single-cell suspension.

-

-

Automated Patch Clamp Procedure:

-

Load the cell suspension, intracellular and extracellular solutions, and test compounds onto the automated patch-clamp system (e.g., QPatch or IonWorks).

-

The system will automatically establish whole-cell patch-clamp recordings.

-

Apply a specific voltage protocol to elicit and measure the hERG tail current.

-

-

Compound Application and Data Acquisition:

-

Apply a vehicle control followed by increasing concentrations of the test compound.

-

Record the hERG current at each concentration.

-

-

Data Analysis:

-

Measure the percentage of inhibition of the hERG tail current at each compound concentration compared to the vehicle control.

-

Generate a concentration-response curve to determine the IC₅₀ value.

-

Conclusion: A Strategic Imperative in Drug Discovery

The trifluoromethyl group is more than just a chemical substituent; it is a strategic tool that, when wielded with expertise, can significantly enhance the therapeutic potential of a drug candidate. Its ability to improve metabolic stability, modulate lipophilicity, and fine-tune interactions with biological targets makes it an indispensable component of the modern medicinal chemist's arsenal. By understanding the fundamental principles governing its biological activity and employing a rigorous and systematic experimental approach, researchers can unlock the full potential of trifluoromethyl-containing compounds in the quest for safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. annualreviews.org [annualreviews.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Leveraging 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid in Advanced Synthesis

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid as a versatile chemical intermediate. We delve into its unique chemical properties, offering detailed protocols for its application in nucleophilic aromatic substitution, nitro group reduction, and carboxylic acid derivatization. The causality behind experimental choices, safety protocols, and mechanistic insights are emphasized to ensure reproducible and efficient synthetic outcomes.

Introduction: A Multifunctional Building Block

This compound is a highly functionalized aromatic compound, poised for use in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its utility is derived from the specific arrangement and electronic nature of its substituents:

-

Carboxylic Acid (-COOH): A versatile handle for forming amides, esters, and other derivatives, often crucial for modulating the pharmacokinetic properties of a final compound.

-

Nitro Group (-NO₂): A powerful electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr). It also serves as a synthetic precursor to an aniline moiety, a common pharmacophore.

-

Chloro Group (-Cl): An excellent leaving group in SNAr reactions, strategically positioned and activated by both the nitro and trifluoromethyl groups.

-

Trifluoromethyl Group (-CF₃): A metabolically stable, lipophilic group known to enhance binding affinity, improve metabolic stability, and increase the bioavailability of drug candidates.

The convergence of these groups makes this molecule an ideal starting point for constructing compounds with precisely controlled substitution patterns.

Physicochemical & Safety Data

A thorough understanding of the reagent's properties and hazards is paramount before any experimental work.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₃NO₄ | |

| Molecular Weight | 285.56 g/mol | |

| Appearance | Off-white to yellow solid | |

| Melting Point | 165-170 °C | |

| Solubility | Soluble in methanol, ethyl acetate, and other polar organic solvents. | General Knowledge |

Safety & Handling:

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

In Case of Exposure: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice.

Core Synthetic Applications & Protocols

The strategic value of this compound lies in the selective manipulation of its functional groups. The following protocols are designed as robust starting points for laboratory synthesis.

Application 1: Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups. This allows for the facile introduction of a wide range of functionalities.

Workflow for Nucleophilic Aromatic Substitution:

Caption: General workflow for SNAr reactions.

Protocol 1.1: Synthesis of 4-(Anilino)-3-nitro-5-(trifluoromethyl)benzoic acid

This protocol demonstrates the displacement of the chloride with an aniline derivative, a common step in the synthesis of kinase inhibitors and other targeted therapies.

Step-by-Step Methodology:

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.86 g, 10 mmol).

-

Solvent & Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) and potassium carbonate (K₂CO₃, 2.5 eq, 3.45 g, 25 mmol).

-

Nucleophile Addition: Add the desired aniline derivative (e.g., 4-methoxyaniline, 1.2 eq, 1.48 g, 12 mmol).

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Pour the mixture into ice-water (200 mL) and acidify to pH 2-3 with 2M HCl.

-

Extraction: The resulting precipitate can be collected by filtration, or the aqueous mixture can be extracted with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Causality & Rationale:

-

Base (K₂CO₃): The base is crucial for deprotonating the nucleophile (aniline), increasing its nucleophilicity. An inorganic base like K₂CO₃ is often preferred for its low solubility in the organic solvent, which can simplify workup.

-

Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the cation (K⁺) while leaving the nucleophile relatively "bare" and reactive.

-

Heat: Provides the necessary activation energy for the reaction to proceed at a practical rate.

Application 2: Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which can then be used for subsequent amide bond formation, diazotization, or other transformations.

Workflow for Nitro Group Reduction:

Caption: General workflow for nitro group reduction.

Protocol 2.1: Synthesis of 3-Amino-4-(4-methoxyanilino)-5-(trifluoromethyl)benzoic acid

This protocol details the reduction of the product from Protocol 1.1.

Step-by-Step Methodology:

-

Reagent Preparation: In a 250 mL round-bottom flask, suspend the nitro-containing starting material (1.0 eq, e.g., 3.72 g, 10 mmol) in a mixture of ethanol (60 mL) and water (20 mL).

-

Reagent Addition: Add iron powder (Fe, 5.0 eq, 2.79 g, 50 mmol) and ammonium chloride (NH₄Cl, 5.0 eq, 2.67 g, 50 mmol).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow color of the starting material and by TLC/LC-MS.

-

Workup: Once the reaction is complete, cool the mixture and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol.

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.

Causality & Rationale:

-

Reducing System (Fe/NH₄Cl): This is a classic and cost-effective method for nitro group reduction. Iron acts as the reductant, and ammonium chloride serves as a mild proton source and electrolyte. This method is often preferred over catalytic hydrogenation when other reducible functional groups are present that need to be preserved.

Application 3: Carboxylic Acid Derivatization

The carboxylic acid group provides a reliable anchor point for coupling with amines or alcohols to form amides and esters, respectively.

Protocol 3.1: Amide Coupling to form N-Benzyl-3-amino-4-(4-methoxyanilino)-5-(trifluoromethyl)benzamide

This protocol uses the product from Protocol 2.1 to form an amide bond.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the amino benzoic acid (1.0 eq, e.g., 3.42 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert atmosphere (N₂ or Ar).

-

Activation: Add a coupling agent such as HATU (1.1 eq, 4.18 g, 11 mmol) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq, 5.2 mL, 30 mmol). Stir for 15 minutes at room temperature.

-

Amine Addition: Add benzylamine (1.1 eq, 1.2 mL, 11 mmol) to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature for 6-12 hours. Monitor for completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 30 mL), and brine (1 x 30 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by flash column chromatography on silica gel.

Causality & Rationale:

-

Coupling Agent (HATU): HATU is a highly efficient peptide coupling reagent that converts the carboxylic acid into a more reactive activated ester, facilitating nucleophilic attack by the amine. This avoids the need to form a more reactive acyl chloride, allowing for milder reaction conditions.

Summary & Outlook

This compound is a potent synthetic intermediate whose value is realized through the sequential and selective manipulation of its distinct functional groups. The protocols outlined here for SNAr, nitro reduction, and amidation represent a logical and efficient pathway for the construction of complex, highly-functionalized molecules. By understanding the interplay of the electronic effects of the substituents, chemists can harness this building block to accelerate the discovery and development of novel chemical entities.

Application Note & Protocol Guide: Strategic Derivatization of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid for Advanced Drug Discovery

Introduction: Unlocking the Potential of a Versatile Scaffolding

4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern offers multiple, distinct reaction sites, enabling a modular approach to the synthesis of diverse compound libraries. The molecule incorporates:

-

A carboxylic acid group, which is a primary handle for amide and ester formation.

-

An activated chloro group , susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

-

A nitro group , which acts as a potent electron-withdrawing group and can be chemically reduced to a primary amine, opening a vast landscape of subsequent derivatization possibilities.

-

A trifluoromethyl group , a common bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity.

The strategic manipulation of these functional groups allows for the systematic exploration of chemical space around a core phenyl ring, a critical process in lead optimization. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, particularly activating the C-Cl bond for nucleophilic displacement.[1][2] This guide provides field-proven protocols for the synthesis of key derivatives, explaining the causality behind experimental choices to ensure reproducibility and success.

Reagent Profile: Physicochemical Properties and Safety Mandates

Before commencing any synthetic work, a thorough understanding of the starting material's properties and safety requirements is imperative.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 350488-79-8 | [3] |

| Molecular Formula | C₈H₃ClF₃NO₄ | [3] |

| Molecular Weight | 269.56 g/mol | [3] |

| Appearance | Light yellow powder/solid | [4] |

Mandatory Safety Protocols

Handling this compound and its derivatives requires strict adherence to safety protocols in a well-ventilated chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (inspected prior to use), and a lab coat.[5][6] For operations that may generate dust, a full-face respirator is recommended.[5]

-

Handling: Avoid formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[5] Wash hands thoroughly after handling.[4]

-

Exposure Response:

-

Skin Contact: Causes skin irritation.[4] Immediately wash off with soap and plenty of water.[6]

-

Eye Contact: Causes serious eye irritation.[4] Rinse cautiously with water for several minutes, removing contact lenses if possible.[6]

-

Inhalation: May cause respiratory irritation.[4] Remove the person to fresh air and keep them comfortable for breathing.[6]

-

Ingestion: Harmful if swallowed.[6] Rinse mouth with water and call a poison control center or doctor immediately. Do not induce vomiting.[5]

-

-

Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[4][6]

Core Synthetic Transformations and Detailed Protocols

This section details five strategic pathways for derivatizing the parent molecule. Each protocol is designed as a self-validating system, with explanations for key steps.

Pathway I: Amide Bond Formation via Acyl Chloride Intermediate

Activation of the carboxylic acid to an acyl chloride is a robust and widely used method for synthesizing amides, especially when dealing with less nucleophilic amines.

Causality: The conversion to the highly electrophilic acyl chloride dramatically increases the reactivity towards the amine nucleophile. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed. This method was referenced in the synthesis of precursors for antitubercular agents.[7][8][9]

Caption: Workflow for Amide Synthesis via Acyl Chloride.

Experimental Protocol:

-

Acyl Chloride Formation:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

-

Add thionyl chloride (SOCl₂) (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor completion by Thin-Layer Chromatography (TLC) or LC-MS.

-

-

Workup and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

-